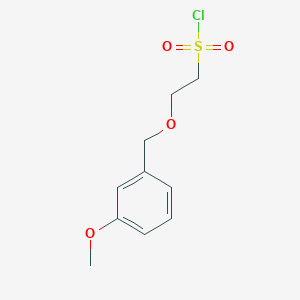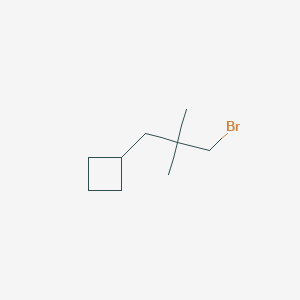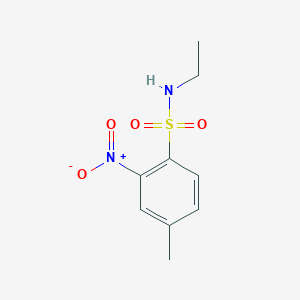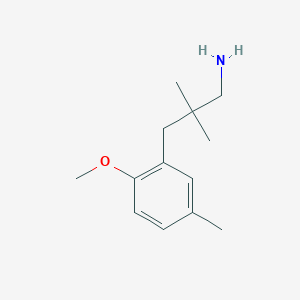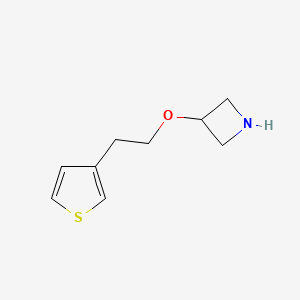![molecular formula C13H24O2 B13618590 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a propanoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone followed by a series of reactions including reduction, oxidation, and esterification. The reaction conditions typically involve the use of strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation and continuous flow processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted cyclohexyl compounds.
Applications De Recherche Scientifique
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropanoic acid: A simpler analog with similar functional groups but lacking the cyclohexyl ring.
Cyclohexylpropanoic acid: Similar structure but without the methyl and isopropyl substitutions.
Uniqueness
This detailed article provides a comprehensive overview of 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H24O2 |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-methyl-3-(4-propan-2-ylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C13H24O2/c1-9(2)12-6-4-11(5-7-12)8-10(3)13(14)15/h9-12H,4-8H2,1-3H3,(H,14,15) |
Clé InChI |
FYNBPPYZPKUIDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)CC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


